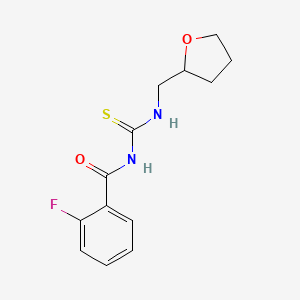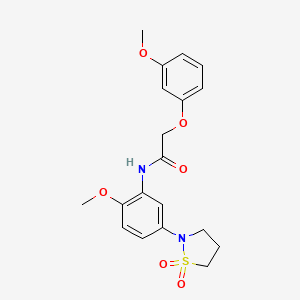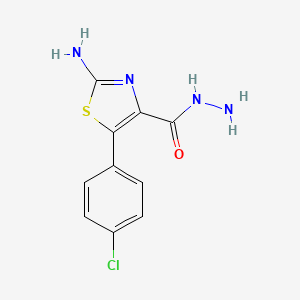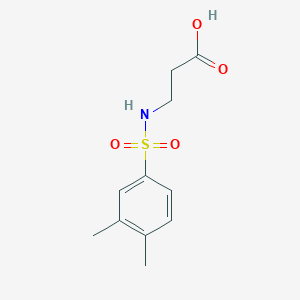
3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
Computational and Pharmacological Evaluation
Research on similar heterocyclic compounds, including 1,3,4-oxadiazole and pyrazole derivatives, has explored their potential in various biomedical applications. These compounds have been computationally evaluated for their binding to targets like epidermal growth factor receptor (EGFR), tubulin, and enzymes like COX-2 and 5-lypoxygenase. Their applications include tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Specifically, these derivatives exhibit moderate inhibitory effects and show potential as antitumor and anti-inflammatory agents (Faheem, 2018).
Optical Properties in Organic Chemistry
In the field of organic chemistry, particularly in the study of optical properties, derivatives of 1,3,4-oxadiazole have been synthesized and investigated. The research focuses on the synthesis and characterization of these derivatives, exploring their structural and optical properties. This includes studying their UV-Vis absorption and photoluminescence spectra, providing insights into their potential applications in materials science (Hughes et al., 2004).
Medicinal Potentials
The study of 1,3,4-oxadiazole scaffolds has also extended to assessing their medicinal potentials. Research in this area involves the synthesis and evaluation of these compounds for antimicrobial and antioxidant activities. The findings suggest that certain derivatives show strong antioxidant activity, highlighting their potential in pharmaceutical research (Chennapragada & Palagummi, 2018).
Insecticidal Activity
In agricultural research, 1,3,4-oxadiazole derivatives have been synthesized and tested for their insecticidal activities. This includes evaluating their effectiveness against pests like the diamondback moth. The structure-activity relationships of these compounds are studied to understand their insecticidal properties and potential applications in pest management (Qi et al., 2014).
Antiviral Activity
Some studies have also explored the antiviral properties of compounds based on 1,3,4-oxadiazole. Research in this area has led to the discovery of novel derivatives with promising antiviral activity against strains like the avian influenza virus H5N1. This highlights the potential use of these compounds in the development of new antiviral drugs (Flefel et al., 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 3-(4-bromophenyl)-1-phenylprop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate and butyl bromide to form 3-(4-bromophenyl)-5-(2-butoxyphenyl)-1H-pyrazole. Finally, this compound is reacted with cyanic acid to form the target compound, 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole.", "Starting Materials": [ "4-bromobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "butyl bromide", "cyanic acid" ], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-bromophenyl)-1-phenylprop-2-en-1-one.", "Step 2: 3-(4-bromophenyl)-1-phenylprop-2-en-1-one is reacted with hydrazine hydrate and butyl bromide in the presence of a base such as potassium carbonate to form 3-(4-bromophenyl)-5-(2-butoxyphenyl)-1H-pyrazole.", "Step 3: 3-(4-bromophenyl)-5-(2-butoxyphenyl)-1H-pyrazole is reacted with cyanic acid in the presence of a base such as triethylamine to form 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole." ] } | |
CAS RN |
1094606-51-5 |
Product Name |
3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Molecular Formula |
C21H19BrN4O2 |
Molecular Weight |
439.313 |
IUPAC Name |
3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H19BrN4O2/c1-2-3-12-27-19-7-5-4-6-16(19)17-13-18(25-24-17)21-23-20(26-28-21)14-8-10-15(22)11-9-14/h4-11,13H,2-3,12H2,1H3,(H,24,25) |
InChI Key |
MXGSFBGJVXXGRY-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-benzyl-8-(4-chlorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2654589.png)



![6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2654598.png)

![ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2654601.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2654604.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2654605.png)
